N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide
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Overview
Description
N’-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a cyclohexane ring, a chlorophenoxy group, and an acyl hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide typically involves the following steps:
Preparation of 4-chlorophenoxyacetyl chloride: This is achieved by reacting 4-chlorophenoxyacetic acid with thionyl chloride under reflux conditions.
Formation of the hydrazide: The 4-chlorophenoxyacetyl chloride is then reacted with cyclohexanecarbohydrazide in the presence of a base such as pyridine or triethylamine to yield N’-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide.
Industrial Production Methods
While specific industrial production methods for N’-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The acyl hydrazide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-chlorophenoxyacetic acid and cyclohexanecarbohydrazide.
Condensation: Hydrazones with varying structures based on the aldehyde or ketone used.
Scientific Research Applications
N’-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a bioactive compound.
Mechanism of Action
The mechanism by which N’-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide exerts its effects involves its interaction with specific molecular targets. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the hydrazide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A precursor in the synthesis of N’-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide.
Cyclohexanecarbohydrazide: Another precursor used in the synthesis.
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide: A similar compound with a bromine atom instead of chlorine.
Uniqueness
N’-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide is unique due to its specific combination of a chlorophenoxy group and a cyclohexanecarbohydrazide moiety
Properties
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKDMJVCBCXNFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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